3-{1-[2-Phenyl-2-(propan-2-yl)hydrazinylidene]ethyl}oxolan-2-one
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Overview
Description
3-{1-[2-Phenyl-2-(propan-2-yl)hydrazinylidene]ethyl}oxolan-2-one is an organic compound with a complex structure that includes a phenyl group, a hydrazinylidene moiety, and an oxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[2-Phenyl-2-(propan-2-yl)hydrazinylidene]ethyl}oxolan-2-one typically involves multiple steps, starting with the preparation of the hydrazine derivative. One common method involves the reaction of 2-phenyl-2-(propan-2-yl)hydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate. This intermediate is then cyclized under acidic or basic conditions to yield the oxolanone ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
3-{1-[2-Phenyl-2-(propan-2-yl)hydrazinylidene]ethyl}oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
3-{1-[2-Phenyl-2-(propan-2-yl)hydrazinylidene]ethyl}oxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{1-[2-Phenyl-2-(propan-2-yl)hydrazinylidene]ethyl}oxolan-2-one involves its interaction with specific molecular targets. The hydrazinylidene moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenyl group may also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-propanol: A related compound with a similar phenyl group but different functional groups.
Phenylacetone: Another compound with a phenyl group and a ketone moiety.
Cinnamaldehyde: Contains a phenyl group and an aldehyde functional group.
Uniqueness
3-{1-[2-Phenyl-2-(propan-2-yl)hydrazinylidene]ethyl}oxolan-2-one is unique due to its combination of a hydrazinylidene moiety and an oxolanone ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
61148-58-1 |
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Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
3-[C-methyl-N-(N-propan-2-ylanilino)carbonimidoyl]oxolan-2-one |
InChI |
InChI=1S/C15H20N2O2/c1-11(2)17(13-7-5-4-6-8-13)16-12(3)14-9-10-19-15(14)18/h4-8,11,14H,9-10H2,1-3H3 |
InChI Key |
OBIYCNMCNYIZGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)N=C(C)C2CCOC2=O |
Origin of Product |
United States |
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